molecular formula C19H20N4O3S3 B510808 N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 690642-53-6

N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B510808
CAS No.: 690642-53-6
M. Wt: 448.6g/mol
InChI Key: OOZVLJMGPNDOHW-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a sulfamoylphenyl group and a tetrahydrocycloheptathienopyrimidine moiety, connected via a thioacetamide linkage.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S3/c20-29(25,26)13-8-6-12(7-9-13)23-16(24)10-27-18-17-14-4-2-1-3-5-15(14)28-19(17)22-11-21-18/h6-9,11H,1-5,10H2,(H,23,24)(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZVLJMGPNDOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the sulfamoylphenyl precursor, followed by the synthesis of the tetrahydrocycloheptathienopyrimidine intermediate. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoylphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the thieno[2,3-d]pyrimidine structure exhibit notable antimicrobial activity. Specifically, derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have been shown to possess significant efficacy against Mycobacterium tuberculosis and other mycobacterial strains.

  • Inhibition Studies : For instance, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Mycobacterium tuberculosis H37Rv . This suggests that modifications to the thieno[2,3-d]pyrimidine core can enhance antimicrobial potency.
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. This is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Synthesis and Structural Modifications

The synthesis of N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide can be achieved through various chemical reactions that involve the introduction of sulfur-containing moieties and the thieno[2,3-d]pyrimidine scaffold.

Table 1: Synthesis Overview

StepReaction TypeReactantsConditionsProduct
1Nucleophilic substitutionSulfanilamide + AldehydeReflux in ethanolThiadiazole derivative
2CyclizationThiohydrazide + Carbonyl compoundAcidic conditionsThieno[2,3-d]pyrimidine derivative
3AcetylationThieno derivative + Acetic anhydrideRoom temperatureFinal product

Case Studies and Research Findings

Several studies have documented the biological evaluations of similar compounds:

  • Study on Mycobacterial Infections : A study demonstrated that a series of thieno[2,3-d]pyrimidine derivatives showed significant activity against Mycobacterium smegmatis and Mycobacterium bovis BCG with inhibition rates ranging from 30% to 40% at specific concentrations .
  • Combination Therapies : Another research highlighted the potential for combination therapies using radiolabeled somatostatin receptor binding compounds with PARR inhibitors. This approach aims to enhance the therapeutic efficacy against resistant strains of bacteria while minimizing side effects associated with traditional antibiotic treatments .

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
  • N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanamide
  • N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propionamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-(4-sulfamoylphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19N5O3S3
  • Molar Mass : 449.57 g/mol
  • CAS Number : 496029-01-7

The compound features a sulfonamide group and a thieno[2,3-d]pyrimidine derivative, which are known for their diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thieno[2,3-d]pyrimidines. For instance, derivatives exhibiting dual inhibition of EGFR and AR signaling pathways demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 8.15 µM. This suggests that similar compounds may exhibit potent anticancer activity through targeted mechanisms .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that thieno[2,3-d]pyrimidine derivatives possess moderate to good antibacterial activity against various strains. For example, compounds in this class have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria, indicating a promising avenue for further exploration in antimicrobial therapy .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The thieno[2,3-d]pyrimidine scaffold is known to interact with various molecular targets, leading to apoptosis in cancer cells. Additionally, the sulfonamide group may enhance solubility and bioavailability in biological systems .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a related thieno[2,3-d]pyrimidine derivative on MCF-7 cells. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways. The study concluded that modifications to the thieno[2,3-d]pyrimidine structure could enhance anticancer efficacy while minimizing toxicity to normal cells .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against clinical isolates of bacteria. The results showed that several compounds exhibited MIC values below 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests that structural modifications could lead to novel antimicrobial agents with enhanced potency and reduced resistance profiles .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
Compound AAnticancerMCF-78.15 µM
Compound BAntibacterialStaphylococcus aureus<10 µg/mL
Compound CAntitubercularMycobacterium tuberculosis<20 µg/mL

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Sulfonamide groupEnhances solubility and bioavailability
Thieno[2,3-d]pyrimidine coreCritical for anticancer activity
Substituents on phenyl ringModulate enzyme inhibition

Q & A

Q. How can solubility and bioavailability challenges be addressed during preclinical studies?

  • Methodological Answer : Formulation strategies such as starch nanoparticle encapsulation (e.g., via ionic gelation) improve oral bioavailability by enhancing dissolution rates and protecting the compound from gastric degradation. Particle size optimization (100–200 nm) and ζ-potential analysis ensure colloidal stability .

Advanced Research Questions

Q. What strategies resolve low yields during the coupling of the thienopyrimidine core with sulfonamide substituents?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
  • Catalytic Additives : Introduce NaI to enhance nucleophilic substitution kinetics via halogen exchange .
  • Reaction Monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion (e.g., >90% by HPLC) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anti-proliferative activity?

  • Methodological Answer :
  • Core Modifications : Substitute the cyclohepta ring with smaller cycloalkyl groups (e.g., cyclopentyl) to improve target binding .
  • Sulfonamide Tail Optimization : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to enhance EGFR/VEGFR-2 inhibition .
  • Thioacetamide Linker : Replace the thioether with selenoether or amine linkages to modulate redox activity and potency .

Q. What experimental designs validate in vitro anti-cancer activity while minimizing false positives?

  • Methodological Answer :
  • Dose-Response Curves : Use the Mosmann MTT assay to quantify IC₅₀ values across pancreatic cancer cell lines (e.g., PANC-1) with triplicate measurements .
  • Control Experiments : Include staurosporine as a positive control and assess cytotoxicity in non-cancerous cells (e.g., HEK-293) to confirm selectivity .
  • Mechanistic Studies : Combine Western blotting (e.g., PARP cleavage for apoptosis) and cell cycle analysis (flow cytometry) to elucidate modes of action .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Determine bond lengths and angles (e.g., C-S bond in thioacetamide: ~1.81 Å) to validate DFT-optimized geometries .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and pyrimidine N) to explain packing motifs .

Methodological Challenges and Solutions

Q. Why do discrepancies arise between computational and experimental solubility parameters, and how can they be reconciled?

  • Answer : Computational models (e.g., COSMO-RS) may underestimate hydrogen-bonding capacity of the sulfonamide group. Validate predictions via shake-flask assays in PBS (pH 7.4) and compare with HPLC-measured solubility. Adjust force fields to account for solvent-accessible surface area of the cyclohepta ring .

Q. How to address batch-to-batch variability in biological activity during scale-up?

  • Answer :
  • Quality Control : Implement LC-MS purity thresholds (>98%) and monitor residual solvents (e.g., isopropanol) via GC-MS.
  • Bioactivity Lot Testing : Standardize cell-based assays (e.g., 72-hour exposure in PANC-1 cells) to ensure consistent IC₅₀ values (±10% deviation) .

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